
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in medicinal chemistry and material sciences. This compound is particularly notable for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine typically involves the chlorination of 6,7-diethoxy-1,2,3,4-tetrahydroacridine. The starting material, 6,7-diethoxy-1,2,3,4-tetrahydroacridine, can be synthesized through the interaction between cyclohexanone and anthranilic acid, followed by chlorination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of dihydroacridine derivatives.
Scientific Research Applications
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Neurodegenerative Diseases: Similar compounds have been investigated for their potential in treating Alzheimer’s disease by inhibiting acetylcholinesterase.
Material Sciences: Acridine derivatives are used in the development of organic electronic materials and photophysical studies.
Mechanism of Action
The mechanism of action of 9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerases, which are essential for DNA replication and transcription . This mechanism is crucial for its potential anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
9-Chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and diethoxy groups enhance its ability to interact with biological targets and improve its solubility and stability compared to other acridine derivatives.
Properties
CAS No. |
914930-99-7 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
9-chloro-6,7-diethoxy-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-15-9-12-14(10-16(15)21-4-2)19-13-8-6-5-7-11(13)17(12)18/h9-10H,3-8H2,1-2H3 |
InChI Key |
QINJGXOOQNXCBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=C3CCCCC3=N2)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


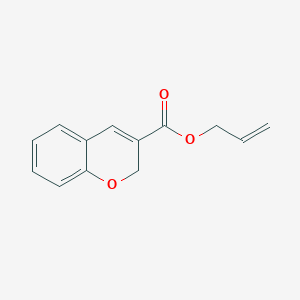
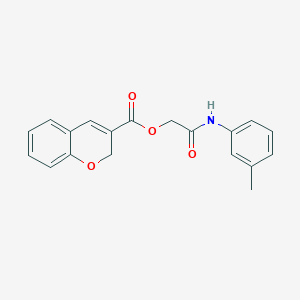
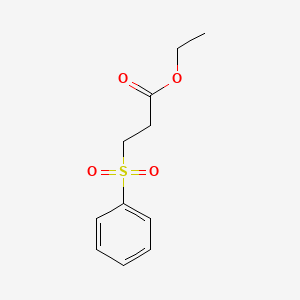
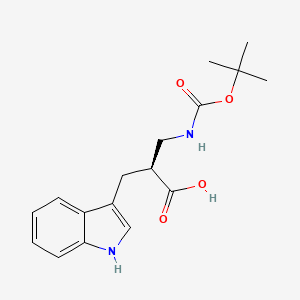
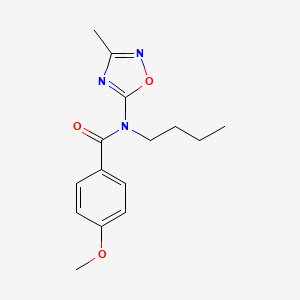
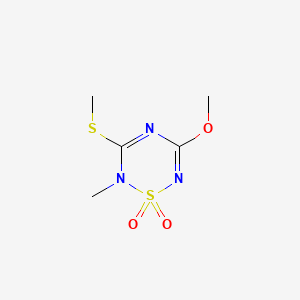
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
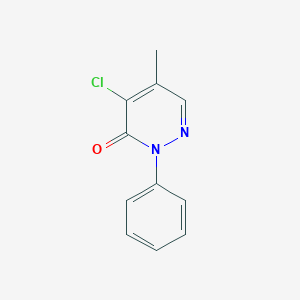

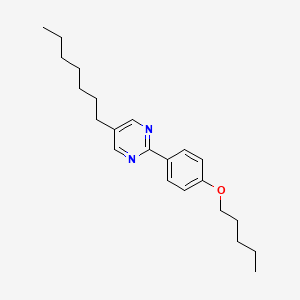
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)
